molecular formula C12H12O2S2 B14181234 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate CAS No. 880494-95-1

2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate

Cat. No.: B14181234
CAS No.: 880494-95-1
M. Wt: 252.4 g/mol
InChI Key: OGADMJHBHAHMPO-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two thiophene rings connected through an ethyl acetate linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 2-thiopheneacetic acid with 2-(thiophen-3-yl)ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual thiophene rings connected through an ethyl acetate linkage, which imparts distinct electronic and chemical properties. This structure allows for versatile applications in various fields, including organic electronics and medicinal chemistry .

Properties

CAS No.

880494-95-1

Molecular Formula

C12H12O2S2

Molecular Weight

252.4 g/mol

IUPAC Name

2-thiophen-3-ylethyl 2-thiophen-3-ylacetate

InChI

InChI=1S/C12H12O2S2/c13-12(7-11-3-6-16-9-11)14-4-1-10-2-5-15-8-10/h2-3,5-6,8-9H,1,4,7H2

InChI Key

OGADMJHBHAHMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCOC(=O)CC2=CSC=C2

Origin of Product

United States

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